4-(2,4-dichlorobenzoyl)-N-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1H-pyrrole-2-carboxamide
Description
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Properties
IUPAC Name |
4-(2,4-dichlorobenzoyl)-N-[(Z)-(2,4-dichlorophenyl)methoxyiminomethyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl4N3O3/c21-13-2-1-11(16(23)6-13)9-30-27-10-26-20(29)18-5-12(8-25-18)19(28)15-4-3-14(22)7-17(15)24/h1-8,10,25H,9H2,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDYHIFUNFAFHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON=CNC(=O)C2=CC(=CN2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CO/N=C\NC(=O)C2=CC(=CN2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for dichlorobenzyl groups
Mode of Action
Based on its chemical structure, it is likely that the compound interacts with its targets through the dichlorobenzyl and pyrrole groups. These interactions could induce conformational changes in the target proteins or enzymes, altering their activity.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been known to interfere with various metabolic and signaling pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial in determining the compound’s bioavailability, i.e., the proportion of the drug that enters circulation and can have an active effect.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the specific targets and pathways the compound affects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially alter the compound’s structure and consequently its activity.
Biological Activity
The compound 4-(2,4-dichlorobenzoyl)-N-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyrrole ring : A five-membered aromatic ring that contributes to the compound's stability and reactivity.
- Dichlorobenzoyl moiety : The presence of two chlorine atoms on the benzene ring enhances lipophilicity and may influence biological interactions.
- Methoxy and imino groups : These functional groups are critical for the compound's biological activity and interaction with target proteins.
The molecular formula of the compound is , with a molecular weight of approximately 405.19 g/mol.
Antimicrobial Activity
Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrrole-2-carboxamides, compounds similar to the target compound demonstrated potent activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) below 0.016 μg/mL. The mechanism of action involves inhibition of mycolic acid biosynthesis through targeting the MmpL3 protein in Mtb .
Anticancer Activity
The compound's anticancer potential has been explored in various cancer cell lines. In vitro studies have shown that similar pyrrole derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins. For instance, compounds with similar structures have been reported to inhibit cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the low micromolar range .
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- The presence of electron-withdrawing groups on the aromatic rings enhances biological activity.
- Bulky substituents at specific positions on the pyrrole ring improve potency against bacterial strains.
- Modifications to the carboxamide group can significantly affect both antimicrobial and cytotoxic activities.
Case Study 1: Antitubercular Activity
In a recent study, a series of pyrrole derivatives were synthesized and evaluated for their antitubercular activity. The target compound exhibited high efficacy against Mtb strains resistant to first-line therapies. The study highlighted that modifications to the dichlorobenzoyl moiety significantly influenced the MIC values, demonstrating a clear correlation between structure and activity .
Case Study 2: Cytotoxicity Evaluation
Another investigation focused on assessing the cytotoxic effects of various pyrrole derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to the target compound showed selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .
Table 1: Summary of Biological Activities
Scientific Research Applications
Overview
4-(2,4-dichlorobenzoyl)-N-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1H-pyrrole-2-carboxamide is a synthetic compound with significant relevance in various scientific fields, particularly in medicinal chemistry. Its unique chemical structure, characterized by multiple functional groups, enables a range of biological activities and applications.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of 2,4-dichlorobenzoyl chloride.
- Formation of the pyrrole derivative through the reaction of the dichlorobenzoyl chloride with appropriate amines.
- Subsequent modifications to introduce the methoxyimino group.
Industrial production may utilize continuous flow reactors and advanced purification techniques to optimize yield and purity.
Medicinal Chemistry
The compound is being studied for its potential therapeutic effects. Research indicates it may possess:
- Antimicrobial Properties : Exhibiting activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.
Biological Studies
The compound is utilized in biological assays to explore its mechanism of action:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.
- Receptor Interaction : Potential interactions with receptors related to pain perception have been noted, suggesting analgesic properties.
Chemical Synthesis
In organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules, facilitating research into new chemical entities with enhanced properties.
Material Science
The unique properties of this compound allow it to be explored in the development of new materials, particularly those requiring specific chemical functionalities.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at varying concentrations, highlighting its potential as a lead compound in antibiotic development.
Case Study 2: Anticancer Properties
Research focusing on its anticancer effects demonstrated that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a mechanism by which the compound could be further developed into an anticancer therapeutic agent.
Chemical Reactions Analysis
2.1. Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
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Conditions : Acidic (HCl/H₂O) or basic (NaOH) aqueous solutions.
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Product : Converts to a carboxylic acid (e.g., 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid).
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acidic hydrolysis | HCl, H₂O, heat | Carboxylic acid derivative |
| Basic hydrolysis | NaOH, H₂O, reflux | Sodium salt of carboxylic acid |
2.2. Nucleophilic Substitution
The dichlorobenzoyl and methoxyimino groups are susceptible to substitution:
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Chlorine substitution : Reacts with nucleophiles (e.g., amines, thiols) under basic conditions.
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Methoxyimino group : May undergo displacement reactions at the oxygen atom.
Example:
2.3. Oxidation and Reduction
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Oxidation : The pyrrole ring or benzoyl group can oxidize to form carbonyl derivatives.
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Reduction : The amide group may reduce to an amine (e.g., using LiAlH₄).
Table: Oxidation/Reduction Pathways
| Reaction Type | Reagents | Product |
|---|---|---|
| Oxidation | KMnO₄, H⁺ | Ketone/acid derivative |
| Reduction | LiAlH₄, Et₂O | Amine derivative |
2.4. Imine Chemistry
The methoxyimino group participates in tautomerization and hydrolysis:
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Hydrolysis : Releases methoxyamine (H₂N-OCH₂Ph) and forms a ketone.
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Tautomerism : Equilibration between imine and enamine forms under basic conditions.
Stability and Degradation
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Metabolic stability : The methoxyimino group and chlorinated benzoyl moiety may undergo enzymatic hydrolysis or oxidation.
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Thermal stability : Requires controlled conditions to prevent decomposition during synthesis.
Analytical Characterization
Key techniques for reaction monitoring include:
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¹H NMR : Tracks amide proton shifts and aromatic coupling patterns.
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IR spectroscopy : Identifies amide (N-H) and carbonyl (C=O) stretches.
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Mass spectrometry : Confirms molecular weight (485.14 g/mol) and fragmentation patterns .
This compound’s reactivity highlights its potential in medicinal and agrochemical applications, particularly where functional group transformations are critical. Further experimental studies are needed to fully explore its reaction pathways under diverse conditions.
Q & A
Q. What are the recommended synthetic routes for this compound?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. A key step is the condensation of activated intermediates, such as benzoyl chlorides, with pyrrole-carboxamide derivatives. For example, analogous compounds have been synthesized via Mannich reactions or acyl chloride couplings (e.g., 4-(N,N-dimethylsulfamoyl)benzoyl chloride reacting with pyrrole esters) . Multi-step protocols, including protecting group strategies for imino and benzoyl functionalities, are critical to avoid side reactions. Reference synthetic pathways for pyrazole-carboxamide derivatives (e.g., O-1302) provide a template for optimizing yields .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer : Employ a combination of 1H/13C NMR to confirm regiochemistry and stereochemistry, particularly for the Z-configuration of the imino group. High-resolution mass spectrometry (HRMS) or ESI-MS (as used for pyrrole derivatives in ) verifies molecular weight . IR spectroscopy identifies key functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹). For structural ambiguity, compare experimental data with computational predictions (e.g., PubChem InChI/SMILES descriptors for analogous benzamides) .
Q. What solvents and conditions are optimal for solubility studies?
- Methodological Answer : Preliminary solubility screening should include DMSO (polar aprotic) and chloroform (non-polar), as dichlorophenyl-containing analogs often show limited aqueous solubility. For in vitro assays, use sonication or co-solvents (e.g., PEG-400) to enhance dispersion. Solubility parameters (Hansen solubility parameters) can be calculated using software like COSMOtherm, referencing structural analogs (e.g., PubChem data for 4-chloro-N-(4-substituted-phenyl)benzamide derivatives) .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Use flash chromatography with gradients of ethyl acetate/hexane (for non-polar intermediates) or methanol/dichloromethane (for polar products). For persistent impurities, recrystallization from ethanol or acetonitrile is recommended. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm, as demonstrated in pyrazole-carboxamide purification workflows .
Q. How to assess compound stability under storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at -20°C (dry, argon atmosphere) and analyzing degradation via HPLC at intervals (0, 1, 3, 6 months). Hydrolytic stability can be tested in buffers (pH 1–10) at 37°C. For light sensitivity, expose samples to UV/visible light and monitor changes using UV-Vis spectroscopy (200–400 nm) .
Advanced Research Questions
Q. How to optimize low yields in the imino-methyl condensation step?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry, catalyst). For example, flow-chemistry approaches (as in diphenyldiazomethane synthesis) enable precise control of reaction parameters and improve reproducibility . Additionally, screen Lewis acid catalysts (e.g., ZnCl₂) or microwave-assisted heating to accelerate kinetics .
Q. How to resolve conflicting bioactivity data between in vitro and in vivo studies?
- Methodological Answer : Investigate pharmacokinetic factors such as metabolic stability (e.g., liver microsome assays) or plasma protein binding. Structural analogs with trifluoromethyl groups (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) show altered bioavailability, suggesting substituent effects on absorption . Validate target engagement using SPR (surface plasmon resonance) or radioligand binding assays .
Q. What strategies address regioselectivity challenges in N-substituted pyrrole synthesis?
- Methodological Answer : Use directing groups (e.g., Boc-protected amines) or transition-metal catalysts (Pd/Cu) to control substitution patterns. highlights regioselective alkylation of pyrazolo[3,4-d]pyrimidinones via α-chloroacetamide intermediates, which can be adapted for pyrrole systems . Computational modeling (DFT) predicts reactive sites and guides synthetic design .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., halogen replacement, methoxy vs. hydroxy groups). For example, fluorinated analogs of pyrazole-carboxamides (e.g., O-1302 derivatives) showed enhanced CB1 receptor affinity, indicating electronegativity impacts binding . Pair in vitro potency assays (e.g., IC₅₀ determination) with molecular docking (using PubChem CID structures) to correlate activity with steric/electronic features .
Q. How to validate computational predictions of binding affinity for this compound?
- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) using the crystal structure of target proteins (e.g., voltage-gated ion channels referenced in ). Compare docking scores (AutoDock Vina) with experimental SPR or ITC (isothermal titration calorimetry) data. For example, PubChem’s InChIKey for 4-chloro-N-(4-substituted-phenyl)benzamide enables precise alignment with homology models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
